Superior O/W Emulsion Stability: D-Glucitol Monolaurate vs. Sorbitan Monolaurate (Span 20)
In a direct head-to-head comparison, enzymatically prepared D-Glucitol monolaurate (sorbitol monolaurate) significantly outperformed chemically prepared sorbitan monolaurate (Span 20) in stabilizing oil-in-water emulsions. Under identical storage conditions of 48 hours at 30°C, the emulsions stabilized with D-Glucitol monolaurate showed only 5% phase separation, whereas those stabilized with sorbitan monolaurate exhibited double the separation at 10% [1].
| Evidence Dimension | Oil-in-Water (O/W) Emulsion Stability (Phase Separation) |
|---|---|
| Target Compound Data | 5% phase separation after 48 h at 30°C |
| Comparator Or Baseline | Sorbitan monolaurate (Span 20): 10% phase separation |
| Quantified Difference | 50% reduction in phase separation (5% vs. 10%) |
| Conditions | Emulsions prepared with emulsifier dissolved in water; storage at 30°C for 48 h [1] |
Why This Matters
For a procurement scientist, a 50% improvement in emulsion stability directly translates to longer shelf-life, better product homogeneity, and potentially reduced emulsifier loading, making D-Glucitol monolaurate the superior choice for aqueous O/W formulations.
- [1] Ducret, A., Giroux, A., Trani, M., & Lortie, R. (1996). Characterization of enzymatically prepared biosurfactants. Journal of the American Oil Chemists' Society, 73(1), 109-113. View Source
